![molecular formula C16H16F3NO2S B1677066 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 313981-55-4](/img/structure/B1677066.png)
2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is an inactive analog of m-3M3FBS . It is used as a negative control .
Molecular Structure Analysis
The molecular structure of 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is represented by the formula C16H16F3NO2S . The InChI representation is InChI=1S/C16H16F3NO2S/c1-10-8-11(2)15(12(3)9-10)23(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-9,20H,1-3H3 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of O-3M3FBS, focusing on six unique applications:
Neuroscience Research
O-3M3FBS is used as a phospholipase C (PLC) activator in neuronal cells, enhancing superoxide-generating activity and increasing calcium concentration, which is crucial for studying neurophysiological processes and diseases .
Pharmacology
In pharmacological studies, O-3M3FBS has been shown to induce vomiting by activating emetic nuclei in the brainstem, which is significant for understanding and developing treatments for nausea and emesis .
Cell Signaling
As an activator of PLC, O-3M3FBS stimulates superoxide generation, cytoplasmic calcium increase, and inositol phosphate formation in human cells, providing insights into cell signaling pathways .
Photoreceptor Research
O-3M3FBS has been cited in studies involving retinal photoreceptors, where activation of PLC mimics the phase-shifting effects of light on melatonin rhythms, offering a better understanding of circadian biology .
Neuroblastoma Studies
This compound is utilized in neuroblastoma cell models to study PLC-dependent processes, contributing to cancer research and potential therapeutic approaches .
Optogenetics
While not directly linked to O-3M3FBS, optogenetics is an emerging field where similar compounds are used to control neuronal activity with light, which could be an area for future application of such PLC activators .
Mechanism of Action
Target of Action
The primary target of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide is phospholipase C (PLC) . PLC is a key enzyme involved in cell signaling and is activated by various cell surface receptors, including G-protein coupled receptors and receptor tyrosine kinases .
Mode of Action
2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide interacts with its target, PLC, in an antagonistic manner, inhibiting inward and outward currents . It also causes an increase in intracellular calcium ([ca2+]i) in an agonistic manner .
Biochemical Pathways
The action of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide affects the phosphoinositide pathway . This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC, leading to the production of two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These messengers trigger various cellular events .
Pharmacokinetics
It is soluble in ethanol and dmso, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide’s action include the inhibition of inward and outward currents and an increase in intracellular calcium . These effects can lead to changes in cell signaling and potentially influence various cellular functions.
Action Environment
The action, efficacy, and stability of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol and DMSO suggests that its action may be influenced by the solvent environment . .
properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-10-8-11(2)15(12(3)9-10)23(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-9,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJIFRWCCSXGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354377 | |
Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
CAS RN |
313981-55-4 | |
Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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